molecular formula C36H58O4 B8117932 Cafestol palmitate

Cafestol palmitate

Cat. No.: B8117932
M. Wt: 554.8 g/mol
InChI Key: DGPMHJKMSANHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cafestol palmitate involves the esterification of cafestol with palmitic acid. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid, and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is then refluxed for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cafestol palmitate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields ketones or carboxylic acids.

    Reduction: Reduction of the ester group produces alcohols.

    Substitution: Substitution reactions yield various esters or amides.

Scientific Research Applications

Cafestol palmitate has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and other organic reactions.

    Biology: Investigated for its effects on cell proliferation, migration, and apoptosis.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Cafestol palmitate is unique due to its specific structure and biological activities. Similar compounds include:

    Kahweol: Another diterpene found in coffee with similar anticancer and anti-inflammatory properties.

    Cafestol: The parent compound of this compound, exhibiting similar biological activities but differing in its esterified form.

Properties

IUPAC Name

(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h21,24,28,30,32,38H,3-20,22-23,25-27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPMHJKMSANHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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